molecular formula C12H8FNO3 B6367714 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid CAS No. 1258636-07-5

2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid

Cat. No.: B6367714
CAS No.: 1258636-07-5
M. Wt: 233.19 g/mol
InChI Key: NDICWKSLXYJIGE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid is an organic compound with a unique molecular structure that includes a fluorine atom, a hydroxypyridinyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyridine ketone, while reduction of the carboxylic acid group can produce a benzylic alcohol .

Scientific Research Applications

2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridinyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxypyridinyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials .

Properties

IUPAC Name

2-fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-4-7(1-2-10(11)12(16)17)8-3-9(15)6-14-5-8/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDICWKSLXYJIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682972
Record name 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258636-07-5
Record name 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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